1-ベンジル-3-(4-クロロフェニル)ピペラジン

概要

説明

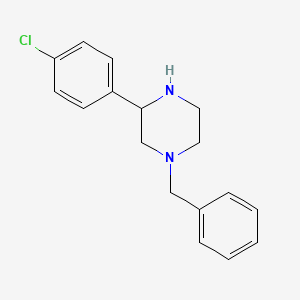

1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound, in particular, features a benzyl group attached to the nitrogen atom and a 4-chlorophenyl group attached to the other nitrogen atom

科学的研究の応用

1-Benzyl-3-(4-chlorophenyl)piperazine has found applications in various scientific research fields:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties. Research is ongoing to explore its effects on various biological systems.

Medicine: The compound has shown promise as a potential therapeutic agent. It has been investigated for its antidepressant and anxiolytic properties, and its derivatives are being explored for their pharmacological effects.

Industry: In the pharmaceutical and chemical industries, 1-Benzyl-3-(4-chlorophenyl)piperazine is used in the development of new drugs and chemical products.

作用機序

Target of Action

1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic substance that has been found to have affinity for certain neurotransmitter receptor binding sites in human brain membranes . The primary targets of this compound are the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors .

Mode of Action

The compound interacts with its targets by acting as an agonist at the serotonin receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological processes .

Biochemical Pathways

Upon activation of the serotonin receptors, a series of biochemical reactions are triggered within the cell. These reactions can lead to various downstream effects, such as the release of other neurotransmitters, changes in neural firing rates, and alterations in gene expression .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The activation of serotonin receptors by 1-Benzyl-3-(4-chlorophenyl)piperazine can lead to a variety of molecular and cellular effects. These may include changes in neuronal activity, alterations in the release of other neurotransmitters, and modifications in cellular signaling pathways . These changes can ultimately influence behaviors and physiological processes regulated by the serotonin system, such as mood, appetite, and sleep .

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(4-chlorophenyl)piperazine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors such as temperature and pH .

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-chlorophenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-chlorophenyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom in 4-chlorophenyl chloride is replaced by the piperazine nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3-(4-chlorophenyl)piperazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced purification techniques, such as recrystallization or chromatography, to ensure the purity of the final product.

化学反応の分析

Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially leading to the formation of derivatives with different functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

類似化合物との比較

1-Benzylpiperazine

1-(3-chlorophenyl)piperazine

1-(3-trifluoromethylphenyl)piperazine

1-(4-chlorophenyl)piperazine

1-(2-chlorophenyl)piperazine

生物活性

1-Benzyl-3-(4-chlorophenyl)piperazine (BCPP) is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCPP is characterized by a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors.

BCPP primarily acts as an agonist at serotonin receptors, particularly the 5-HT receptors. This interaction leads to several downstream effects, including:

- Neurotransmitter Release : Activation of serotonin receptors can enhance the release of other neurotransmitters such as dopamine and norepinephrine.

- Cellular Signaling : BCPP influences intracellular signaling pathways, which can affect gene expression and neuronal activity .

Antimicrobial Properties

Research indicates that BCPP exhibits potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a minimum inhibitory concentration (MIC) that ranges from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria . The presence of the 4-chlorophenyl group appears to enhance this activity.

Analgesic and Anti-inflammatory Effects

BCPP has also been investigated for its analgesic and anti-inflammatory properties. Preliminary tests have shown that modifications in the benzyl group can significantly increase these activities. For instance, derivatives of similar piperazine compounds demonstrated enhanced analgesic effects when electro-attracting groups were present .

Antidepressant and Anxiolytic Effects

The compound has been explored for its potential use as an antidepressant and anxiolytic agent. Its ability to modulate serotonin levels suggests a therapeutic role in treating mood disorders. Studies have indicated that BCPP may help alleviate symptoms of anxiety and depression through its action on serotonin pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, BCPP was tested alongside other piperazine derivatives for their antimicrobial efficacy. The results demonstrated that BCPP had superior activity against Staphylococcus aureus and Escherichia coli, with a significant reduction in bacterial growth observed within 8 hours of treatment .

Case Study 2: Analgesic Activity

A series of piperazine derivatives were synthesized, including BCPP, and tested for analgesic activity in animal models. The results indicated that compounds with the 4-chlorophenyl substitution exhibited higher analgesic effects compared to those without this modification .

Pharmacokinetics

The pharmacokinetic profile of BCPP suggests it is likely to be well-absorbed following oral administration, distributed throughout body tissues, metabolized in the liver, and excreted via urine. Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile.

特性

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXSFGLOJGTBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。